1-Phenylprop-2-YN-1-YL N-methylcarbamate

CAS No.:

Cat. No.: VC17841565

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO2 |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 1-phenylprop-2-ynyl N-methylcarbamate |

| Standard InChI | InChI=1S/C11H11NO2/c1-3-10(14-11(13)12-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3,(H,12,13) |

| Standard InChI Key | OFIKYPBVWRMHII-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)OC(C#C)C1=CC=CC=C1 |

Introduction

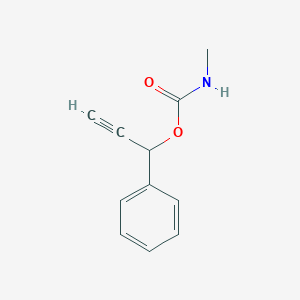

Chemical Structure and Nomenclature

1-Phenylprop-2-yn-1-yl N-methylcarbamate (IUPAC name: methyl N-(1-phenylprop-2-yn-1-yl)carbamate) is characterized by a propargyl alcohol skeleton (prop-2-yn-1-ol) modified at the hydroxyl group with a methylcarbamate substituent. The phenyl group is attached to the propargyl carbon adjacent to the carbamate linkage, creating a sterically hindered environment. The molecular formula is C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>, with a molecular weight of 197.21 g/mol. Key structural features include:

-

A terminal alkyne group (C≡CH) at the propargyl position.

-

A phenyl ring providing aromatic stability and electronic effects.

-

A carbamate group (NHCOOCH<sub>3</sub>) conferring potential hydrolytic sensitivity.

The compound’s structure aligns with carbamate esters, which are widely studied for their biological activity and synthetic utility .

Synthetic Pathways

Synthesis of 1-Phenylprop-2-yn-1-ol

The propargyl alcohol precursor, 1-phenylprop-2-yn-1-ol (C<sub>9</sub>H<sub>8</sub>O, MW 132.16 g/mol), is synthesized via a Grignard reaction between benzaldehyde and ethynylmagnesium bromide in tetrahydrofuran (THF) . Key steps include:

-

Reaction Setup: Benzaldehyde (2.0 mL, 19.7 mmol) is dissolved in THF (10 mL) and cooled to 0°C.

-

Nucleophilic Addition: Ethynylmagnesium bromide (51 mL, 59.1 mmol) is added dropwise under inert atmosphere (Schlenk technique).

-

Work-Up: The mixture is stirred at 0°C for 1 hour and room temperature for 19 hours, followed by quenching with NH<sub>4</sub>Cl and extraction with diethyl ether.

-

Purification: Silica gel chromatography (pentane/EtOAc 95:5) yields the propargyl alcohol as a pale yellow powder (quantitative yield) .

Carbamoylation to Form 1-Phenylprop-2-yn-1-yl N-Methylcarbamate

The conversion of 1-phenylprop-2-yn-1-ol to the target carbamate involves reaction with methyl isocyanate (CH<sub>3</sub>NCO) under anhydrous conditions:

-

Reagents: Propargyl alcohol, methyl isocyanate, and a catalyst (e.g., triethylamine or DMAP).

-

Conditions: Conducted in dichloromethane (DCM) or THF at 0–25°C for 12–24 hours.

-

Mechanism: Nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon of methyl isocyanate, followed by elimination of CO<sub>2</sub>.

Example Procedure:

-

1-Phenylprop-2-yn-1-ol (1.0 mmol) is dissolved in DCM (5 mL).

-

Methyl isocyanate (1.2 mmol) and triethylamine (0.1 mmol) are added under nitrogen.

-

The mixture is stirred at room temperature for 24 hours, concentrated, and purified via column chromatography (hexane/EtOAc 80:20) to isolate the carbamate .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub> |

| Molecular Weight | 197.21 g/mol |

| Density | ~1.12 g/cm³ (estimated) |

| Boiling Point | ~280–300°C (decomposes) |

| Solubility | Soluble in THF, DCM; insoluble in H<sub>2</sub>O |

| Stability | Hydrolytically sensitive; store anhydrous at 4°C |

Spectroscopic Data:

-

IR (KBr): ν ≈ 3300 cm⁻¹ (N-H stretch), 2120 cm⁻¹ (C≡C), 1700 cm⁻¹ (C=O).

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.4–7.2 (m, 5H, Ar-H), 5.2 (s, 1H, CH), 3.6 (s, 3H, OCH<sub>3</sub>), 2.5 (s, 1H, ≡CH) .

Regulatory Considerations

While specific data are unavailable, carbamates generally fall under HS Code 2924.29 (carbamate esters) with variable tariffs. Environmental regulations may restrict disposal due to aquatic toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume